molecular formula C16H13ClFN5O B4948158 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B4948158
M. Wt: 345.76 g/mol
InChI Key: DTBKKJCFFHGPGI-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide is a chemical compound with a complex structure that includes a tetrazole ring, a chlorophenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other tetrazole derivatives or compounds with similar phenyl and benzyl groups. the presence of both chlorophenyl and fluorobenzyl groups sets it apart.

List of Similar Compounds

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline

  • Other tetrazole derivatives with different substituents

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-13-5-3-12(4-6-13)16-20-22-23(21-16)10-15(24)19-9-11-1-7-14(18)8-2-11/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKKJCFFHGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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